
T3SS-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T3SS-IN-3 is a small-molecule inhibitor of the Type III Secretion System (T3SS), a complex protein secretion system used by many Gram-negative bacteria to inject effector proteins into host cells. This system is crucial for the pathogenicity of bacteria such as Salmonella, Shigella, and Pseudomonas . This compound has emerged as a promising compound in the field of antimicrobial research due to its ability to inhibit this secretion system, thereby reducing bacterial virulence without affecting bacterial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T3SS-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions, which are common in the formation of complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This could include optimizing reaction conditions to minimize waste and using continuous flow reactors to increase efficiency .
Análisis De Reacciones Químicas
Types of Reactions
T3SS-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
T3SS-IN-3 has a wide range of applications in scientific research:
Mecanismo De Acción
T3SS-IN-3 exerts its effects by binding to specific components of the T3SS, thereby inhibiting the secretion of effector proteins into host cells. This inhibition disrupts the ability of bacteria to manipulate host cell functions, reducing their virulence. The molecular targets of this compound include the needle complex and the translocon, which are essential for the function of the T3SS .
Comparación Con Compuestos Similares
Similar Compounds
Salicylidene acylhydrazides: Another class of T3SS inhibitors that block effector protein secretion.
Uniqueness
T3SS-IN-3 is unique in its high specificity for the T3SS components, making it a potent inhibitor with minimal off-target effects. This specificity reduces the likelihood of developing resistance compared to traditional antibiotics .
Propiedades
Fórmula molecular |
C16H13FN2OS2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-phenylmethanol |
InChI |
InChI=1S/C16H13FN2OS2/c17-13-8-6-11(7-9-13)10-21-16-19-18-15(22-16)14(20)12-4-2-1-3-5-12/h1-9,14,20H,10H2 |
Clave InChI |
DNOFLKOLOLBFSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NN=C(S2)SCC3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
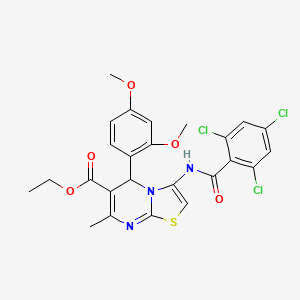
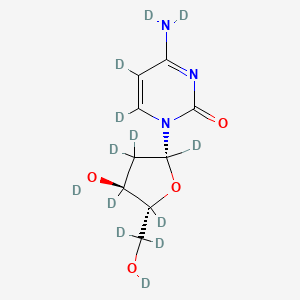

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
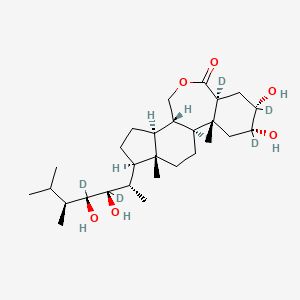
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
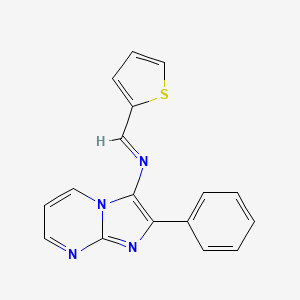

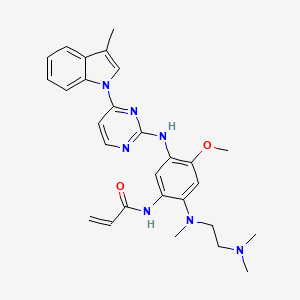

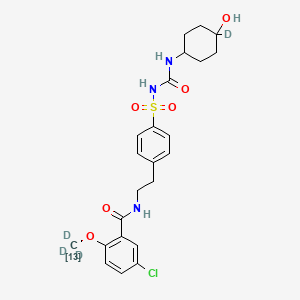

![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
